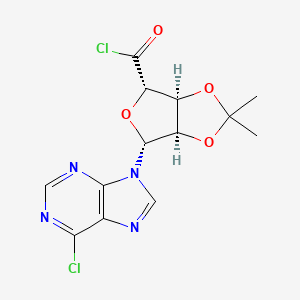

1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-b-D-Ribofuranuronoyl chloride

Descripción general

Descripción

1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a purine base, a ribofuranose sugar moiety, and a chloro substituent, making it a valuable molecule for research in medicinal chemistry and biochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride typically involves multiple steps:

Starting Material: The synthesis begins with the preparation of the ribofuranose derivative, which is protected with an isopropylidene group to form 2,3-O-(1-methylethylidene)-β-D-ribofuranose.

Purine Base Introduction: The protected ribofuranose is then reacted with 6-chloropurine under anhydrous conditions to form the nucleoside derivative.

Chlorination: The final step involves the chlorination of the nucleoside derivative to introduce the chloride group, resulting in the formation of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing optimized reaction conditions to maximize yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reproducibility of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the purine base.

Hydrolysis: The isopropylidene protecting group can be removed under acidic conditions to yield the free ribofuranose derivative.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Hydrolysis: Acidic conditions, typically using dilute hydrochloric acid, are employed for deprotection.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be obtained.

Oxidation Products: Oxidized forms of the purine base.

Hydrolysis Products: Free ribofuranose derivatives.

Aplicaciones Científicas De Investigación

1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral and anticancer agents, exploiting its purine base structure.

Biochemistry: The compound is used in studies involving nucleoside analogs and their interactions with enzymes and receptors.

Chemical Biology: It aids in the investigation of cellular processes and the development of molecular probes.

Industrial Applications: The compound is utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mecanismo De Acción

The mechanism of action of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleosides, allowing the compound to inhibit or modulate the activity of enzymes involved in nucleic acid metabolism. This interaction can lead to the disruption of cellular processes, making it a potent tool in medicinal chemistry.

Comparación Con Compuestos Similares

6-Chloro-9H-purin-9-yl derivatives: Compounds with similar purine base structures but different substituents.

Nucleoside analogs: Molecules that mimic natural nucleosides, such as 2’,3’-dideoxyadenosine or 2’,3’-dideoxyinosine.

Uniqueness: 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride is unique due to its specific combination of a chloro substituent, an isopropylidene-protected ribofuranose, and a purine base. This structure imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Actividad Biológica

1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-ribofuranuronoyl chloride, also known by its CAS number 104940-65-0, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to nucleosides and exhibits properties that may be beneficial in various therapeutic contexts, particularly in antimicrobial and anticancer research.

- Molecular Formula : C₁₃H₁₂Cl₂N₄O₄

- Molecular Weight : 359.17 g/mol

- CAS Number : 104940-65-0

- Density : 1.87 g/cm³

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural similarity to nucleotides and nucleosides, which allows it to interact with biological macromolecules such as DNA and RNA. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Research indicates that purine derivatives, including this compound, possess significant antimicrobial properties. They have been evaluated against various bacterial strains and fungi. For instance:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effects | Scozzafava et al., 2001 |

| Escherichia coli | Moderate inhibition | Bakkestuen et al., 2005 |

In one study, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism appears to involve the inhibition of DNA synthesis in cancer cells:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Findings : Significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Mechanistic Insights

The biological activity of this compound can be linked to several mechanisms:

- Inhibition of Nucleic Acid Synthesis : By mimicking nucleoside structures, it may interfere with the replication and transcription processes in both prokaryotic and eukaryotic cells.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.

- Interference with Enzymatic Activity : The compound may inhibit certain enzymes involved in nucleotide metabolism.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted by Scozzafava et al., this study explored various purine derivatives' effects on bacterial growth.

- Results indicated that the compound exhibited a dose-dependent response against several strains.

-

Anticancer Research :

- A study published in Cancer Letters evaluated the effects of this compound on HeLa cells.

- Findings showed a significant decrease in cell proliferation and increased apoptosis markers.

Propiedades

IUPAC Name |

(3aR,4R,6S,6aS)-4-(6-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N4O4/c1-13(2)22-6-7(10(15)20)21-12(8(6)23-13)19-4-18-5-9(14)16-3-17-11(5)19/h3-4,6-8,12H,1-2H3/t6-,7+,8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFQUMARELTVCC-BSFVXNEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(=O)Cl)N3C=NC4=C3N=CN=C4Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)Cl)N3C=NC4=C3N=CN=C4Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855924 | |

| Record name | (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carbonyl chloride (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104940-65-0 | |

| Record name | (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carbonyl chloride (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.